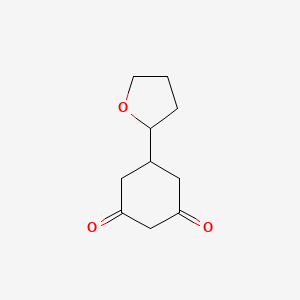
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a tetrahydrofuran ring with a cyclohexane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with cyclohexane-1,3-dione. One common method includes the use of aldol condensation followed by cyclization. For example, the reaction of 2,5-dimethylfuran with cyclohexane-1,3-dione under acidic or basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins
作用機序
The mechanism of action of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .
類似化合物との比較
Similar Compounds
5-(Furan-2-yl)cyclohexane-1,3-dione: Similar structure but with a furan ring instead of tetrahydrofuran.
Cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the tetrahydrofuran moiety plays a crucial role .
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
5-(oxolan-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h7,10H,1-6H2 |
InChIキー |
BJTAIDHDLWVUBY-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2CC(=O)CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















